3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H17NO. This compound features a cyclopropyl group, which is a three-membered ring structure, and an amino group attached to a propanol backbone. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable amine, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using reagents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can engage in hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2,2-dimethylcyclopropyl)pyridin-2(1H)-one: Another compound with a cyclopropyl group, but with a pyridine ring instead of a propanol backbone.
2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and an amino group on a propanol backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6(5-10)8(11)7-4-9(7,2)3/h6-8,11H,4-5,10H2,1-3H3 |
InChI Key |
UBRZPQDNXYWUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CC1(C)C)O |
Origin of Product |
United States |
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